molecular formula C14H10O3 B2366025 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one

3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B2366025
M. Wt: 226.23 g/mol
InChI Key: LAVHXGNOROFSCU-UHFFFAOYSA-N
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Description

3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol It is known for its unique structure, which includes a benzo[c]chromen-6-one core with hydroxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one typically involves the condensation of salicylaldehydes with α,β-unsaturated carbonyl compounds . This three-step synthetic sequence includes:

  • Formation of the chromene core through a condensation reaction.
  • Cyclization to form the benzo[c]chromen-6-one structure.
  • Introduction of hydroxy and methyl groups through selective functionalization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-methyl-6H-benzo[c]chromen-6-one.

    Reduction: Formation of 3-hydroxy-4-methyl-6H-benzo[c]chroman-6-ol.

    Substitution: Formation of halogenated derivatives such as 3-hydroxy-4-bromo-6H-benzo[c]chromen-6-one.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both hydroxy and methyl groups provides distinct sites for chemical modifications and interactions with biological targets.

Properties

IUPAC Name

3-hydroxy-4-methylbenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-8-12(15)7-6-10-9-4-2-3-5-11(9)14(16)17-13(8)10/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVHXGNOROFSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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